molecular formula C17H20F3N7 B12225235 2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12225235
M. Wt: 379.4 g/mol
InChI Key: YSQODEJLACGLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound featuring a pyrrolidine ring, a piperazine ring, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is unique due to its combination of a pyrrolidine ring, a piperazine ring, and a trifluoromethyl-substituted pyrimidine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H20F3N7

Molecular Weight

379.4 g/mol

IUPAC Name

2-pyrrolidin-1-yl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H20F3N7/c18-17(19,20)13-3-5-21-15(23-13)27-11-9-25(10-12-27)14-4-6-22-16(24-14)26-7-1-2-8-26/h3-6H,1-2,7-12H2

InChI Key

YSQODEJLACGLPI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F

Origin of Product

United States

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